

Application Notes: In Vivo Administration of BAY 59-9435 in Mice

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Introduction

BAY 59-9435 is a potent, selective, and reversible non-competitive inhibitor of Hormone-Sensitive Lipase (HSL)[1][2]. With an IC50 of 0.023 μ M for HSL, it serves as a critical tool for investigating the roles of HSL in metabolic processes, particularly lipolysis[3][4]. In mouse models, BAY 59-9435 can inhibit up to 90% of HSL activity and has demonstrated high specificity, showing no significant activity against other lipases such as Adipose Triglyceride Lipase (ATGL)[1][2][5]. These application notes provide detailed protocols for the preparation and in vivo administration of BAY 59-9435 in mice, summarizing key experimental parameters from published studies.

Data Presentation

Quantitative data from various studies on the in vivo use of **BAY 59-9435** in mice are summarized below.

Table 1: In Vivo Study Parameters for **BAY 59-9435** in Mice



| Mouse Strain | Dose | Adminis tration Route | Vehicle | Pre- treatme nt Time | Stimulu s (Post- BAY) | Tissue/ Sample Collecte d | Referen ce |
|----------------------|----------|-------------------------------|---------------------------------|---|--------------------------------------|---|---------------|
| C57BL/6 | 30 mg/kg | Intraperit oneal (i.p.) | 0.5% Methylcel Iulose | 1 hour | CL 316- 243 (10 nmol, i.p.) | Epididym al White Adipose Tissue (EWAT) | [6] |
| C57BL/6 J | 30 mg/kg | Oral Gavage | 0.5% Methylcel Iulose | 1 hour | CL 316- 243 (10 nmol, i.p.) | EWAT, Brown Adipose Tissue (BAT) | [7][8][9] |
| C57BL/6 J | 70 mg/kg | Oral Gavage | Dimethyl sulfoxide (DMSO) | N/A (Chronic daily dosing for 11 days) | N/A | N/A | [10] |
| Wild Type (WT) | 30 mg/kg | Oral Gavage | 0.5% Methylcel Iulose | N/A | CL 316- 243 | White Adipose Tissue (WAT) | [11][12] |
| C57BL/6 | 30 mg/kg | Intraperit oneal (i.p.) | Vehicle | 1 hour | CL 316- 243 | EWAT | [13] |

Table 2: Formulation and Solubility of **BAY 59-9435**



| Formulation Components | Final Concentration | Procedure Notes | Reference |
|----------------------------------|---------------------------|---|------------|
| Suspension | | | |
| 0.5% Methylcellulose in water | 30 mg/kg | BAY 59-9435 is suspended in the vehicle. This is the most common method cited for in vivo studies. | [6][8][12] |
| Clear Solution 1 | 5 mg/mL (18.77 mM) | Add each solvent sequentially: 10% DMSO -> 40% PEG300 -> 5% Tween-80 -> 45% Saline. Use sonication or heat to aid dissolution if precipitation occurs. Prepare fresh on the day of use. | [3] |
| Clear Solution 2 | ≥ 2.08 mg/mL (7.81 mM) | Prepare a stock in DMSO. Add 100 μL of DMSO stock to 900 μL of 20% SBE-β-CD in saline and mix. | [4] |

Experimental Protocols

This section details a generalized protocol for an acute in vivo study in mice, based on the most common experimental designs cited.

- 1. Materials and Reagents
- BAY 59-9435 (powder)



- Vehicle for suspension: 0.5% (w/v) Methylcellulose in sterile water
- Vehicle for solution: DMSO, PEG300, Tween-80, Saline (see Table 2)
- β3-adrenergic agonist: CL 316-243
- Sterile syringes and gavage needles
- Anesthetic (e.g., isoflurane)
- Dissection tools
- Tubes for sample collection (e.g., RNAlater for tissue)
- 2. Animal Model
- Species: Mouse
- Strain: C57BL/6J (commonly used)[8][9]
- Age: 8-10 weeks old[8][9]
- Housing: Standard housing conditions with ad libitum access to food and water. All
 procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- 3. Preparation of **BAY 59-9435** Formulation (Suspension Method)
- Calculate the total amount of BAY 59-9435 and vehicle needed based on the number of mice and the target dose (e.g., 30 mg/kg). Assume an administration volume of 10 mL/kg.
- Prepare the 0.5% methylcellulose vehicle by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Gentle heating and stirring may be required. Cool to room temperature.
- Weigh the required amount of BAY 59-9435 powder.
- Add a small amount of the vehicle to the powder to create a paste.
- Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to ensure a uniform suspension.



- Prepare a parallel vehicle-only control (0.5% methylcellulose).
- 4. Administration Procedure
- Weigh each mouse to calculate the precise volume of the BAY 59-9435 suspension or vehicle to be administered.
- Administer **BAY 59-9435** (30 mg/kg) or vehicle control via oral gavage[8][9][11][12]. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
- Return the mice to their cages and allow for a 1-hour pre-treatment period[6][8][9].
- 5. Experimental Procedure (Acute Lipolysis Study)
- Following the 1-hour pre-treatment with **BAY 59-9435** or vehicle, administer the β3-adrenergic agonist CL 316-243 (e.g., 10 nmol per mouse) or a saline control via intraperitoneal (i.p.) injection[6][8].
- The experimental groups would be:
 - Vehicle + Saline
 - Vehicle + CL 316-243
 - BAY 59-9435 + CL 316-243
 - BAY 59-9435 + Saline
- Return mice to their cages for the desired stimulation period (e.g., 3 hours)[6][8].
- 6. Endpoint Analysis
- At the end of the stimulation period, euthanize the mice using an approved method (e.g.,
 CO2 asphyxiation followed by cervical dislocation).
- Collect blood samples via cardiac puncture for analysis of serum free fatty acids (FFAs) and glycerol[8][9].

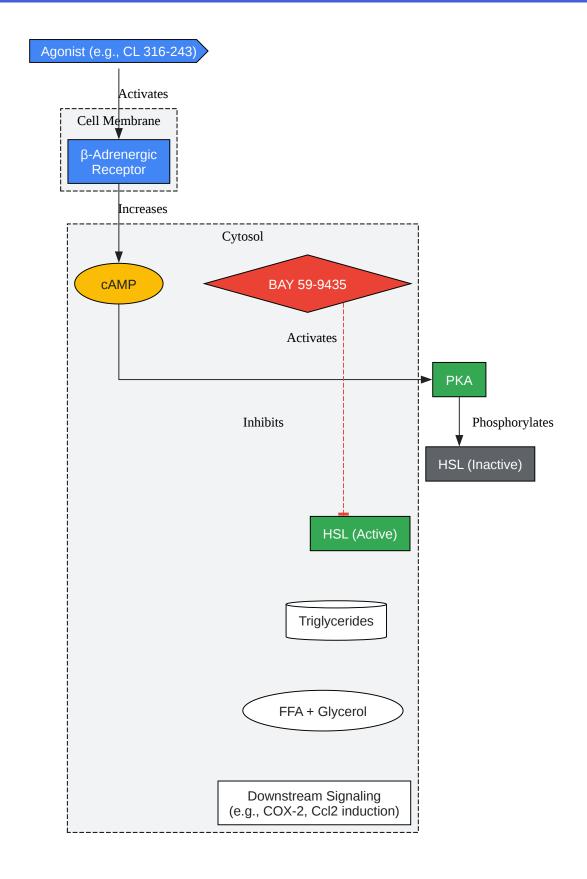


- Dissect and collect tissues of interest, such as epididymal white adipose tissue (EWAT) or brown adipose tissue (BAT)[7][8].
- Immediately process tissues for downstream analysis (e.g., snap-freeze in liquid nitrogen for protein analysis or place in RNAlater for gene expression studies)[9].

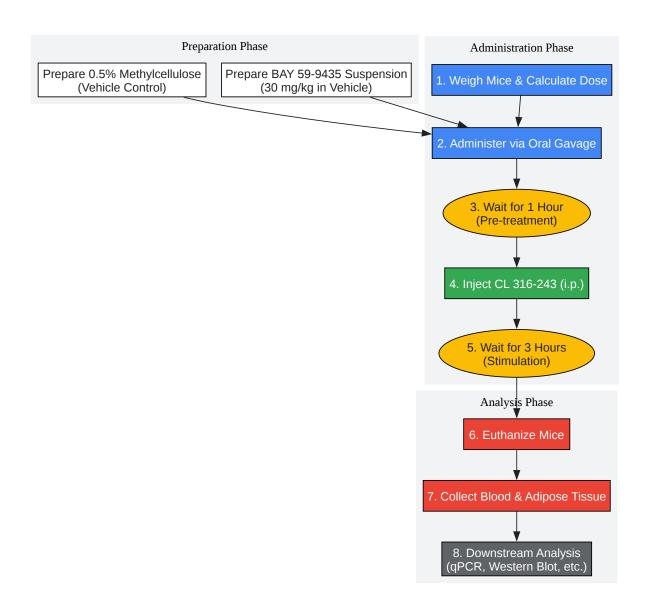
Visualizations

Signaling Pathway Diagram









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